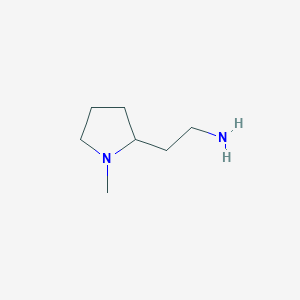

2-(2-アミノエチル)-1-メチルピロリジン

概要

説明

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been a subject of interest due to their prevalence in bioactive compounds. Paper describes a method for synthesizing functionalized 2-aminohydropyridines and 2-pyridinones through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles. Similarly, paper reports the synthesis of a chiral diamine ligand from methyl Boc-L-pyroglutamate, which shows high efficiency in Cu(II)-catalyzed Henry reactions. Paper presents a novel protocol for preparing 3-amino-2-methylpyrrolidines via reductive ring closure and O-deprotection, followed by ring expansion and nucleophilic displacement. Paper introduces a strategy for constructing 2-aminopyrroles from Morita-Baylis-Hillman acetates with enediamines or heterocyclic ketene aminals. Paper discusses the copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates to synthesize 2-arylpyrrolidines. Lastly, paper details a large-scale preparation of 3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, showcasing the versatility of synthetic approaches for pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their reactivity and biological activity. Paper investigates the coordination chemistry of 2-(2-aminoethyl)-1-methylpyrrolidine with Rhodium(I) complexes, revealing the formation of neutral tetracoordinated species and the dynamic behavior in solution. The X-ray structure indicates coordination through the primary amino group. Paper reports the crystal structure of a chiral platinum(II) complex based on the 2-aminomethylpyrrolidine ligand, showing the five-membered ligand ring in an envelope conformation. These studies provide insights into the three-dimensional arrangement of atoms in these compounds, which is essential for understanding their chemical behavior.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives in chemical reactions is highlighted in several papers. Paper demonstrates the use of a chiral pyrrolidine ligand in achieving high enantiocontrol in Henry reactions. Paper explores the base-promoted tandem Michael addition, elimination, and aromatization sequence to access 2-aminopyrroles. Paper describes the copper-catalyzed carboamination reaction, which proceeds via carbon radical intermediates, to produce 2-arylpyrrolidines. These reactions are significant for the synthesis of complex molecules with potential pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. Paper discusses the cytotoxicity of a series of chiral platinum(II) complexes against ovarian cancer cell lines, indicating the biological relevance of these compounds. The study shows that despite the steric bulk, some compounds exhibit remarkable activity and lack cross-resistance with cisplatin. Paper outlines the synthesis of various alkyl derivatives of 3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, which could affect their solubility and reactivity. Understanding these properties is essential for the development of new drugs and materials.

科学的研究の応用

キレート配位子

この化合物は四座キレート配位子として作用し、遷移金属と安定な錯体を形成することができます。これは、さまざまな化学合成および触媒プロセスで役立ちます。 .

二酸化炭素吸収剤

また、二酸化炭素吸収剤としても使用され、特定の環境からCO2を除去する必要があるプロセスで重要となる可能性があります。 .

ペプチド合成

ペプチド合成では、ペプチドの製造において重要な段階である、フルオレニルメチルオキシカルボニル(Fmoc)基の切断のための試薬として役立ちます。 .

治療研究におけるモジュレーター

この化合物は、特にがんや特定の免疫不全、自己免疫疾患、筋肉疾患に関連する強化されたストア作動性カルシウム流入(SOCE)に関する研究で、治療研究におけるモジュレーターとして言及されています。 .

食品接触材料

食品と直接接触する缶のコーティングの製造における使用に関する安全性について評価されており、安全上の懸念を生じさせないことが確認されています。 .

電気化学発光検出

これは、分析化学で化合物を検出するために使用される技術である電気化学発光検出のために、マイクロ流体チップ内でプローブとして機能します。 .

HPLC誘導体化試薬

この化合物は、さまざまな物質の分析に役立つ、高速液体クロマトグラフィー(HPLC)におけるカルボン酸用の電気化学的に生成された化学発光誘導体化試薬として役立ちます。 .

作用機序

Target of Action

Compounds with similar structures, such as 2-aminoethyl diphenylborinate (2-apb), have been shown to modulate store-operated calcium entry (soce) in cells .

Mode of Action

It’s worth noting that similar compounds like 2-apb can inhibit or enhance soce depending on their concentration .

Biochemical Pathways

Related compounds such as 2-apb have been shown to influence the soce pathway .

Result of Action

Related compounds such as 2-apb have been shown to modulate calcium entry into cells, which can have various downstream effects depending on the specific cell type and physiological context .

特性

IUPAC Name |

2-(1-methylpyrrolidin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHGJPJOMCXSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291397 | |

| Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51387-90-7 | |

| Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51387-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpyrrolidine-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051387907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidine-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the applications of 2-(2-Aminoethyl)-1-methylpyrrolidine in analytical chemistry?

A1: 2-(2-Aminoethyl)-1-methylpyrrolidine (AEMP) has shown promise as a derivatizing agent for enhanced detection of carboxylic acids in High-Performance Liquid Chromatography (HPLC) coupled with electrogenerated chemiluminescence detection. This technique, utilizing tris(2,2'-bipyridine)ruthenium(II), demonstrated high sensitivity for analytes like free fatty acids and ibuprofen. [] AEMP's ability to react with carboxylic acids under mild conditions makes it a valuable tool for analyzing these compounds in complex matrices. [] Additionally, microfluidic chip technology has incorporated AEMP labeling for electrochemiluminescence detection, highlighting its adaptability for miniaturized analytical systems. []

Q2: How does the structure of 2-(2-Aminoethyl)-1-methylpyrrolidine influence its coordination with metal ions like Palladium?

A2: 2-(2-Aminoethyl)-1-methylpyrrolidine (AEMP) acts as a bidentate ligand, coordinating to metal centers like Palladium through both its amine nitrogen atoms. [, ] This coordination creates a square-planar geometry around the Palladium ion, although some distortion may occur. [] The specific arrangement of nitrogen atoms within the AEMP structure influences the stability and reactivity of the resulting Palladium complexes, affecting their potential applications in areas like catalysis. [, ]

Q3: Can you explain the role of 2-(2-Aminoethyl)-1-methylpyrrolidine in Palladium-catalyzed reactions?

A3: 2-(2-Aminoethyl)-1-methylpyrrolidine (AEMP) forms complexes with Palladium, which have been studied for their catalytic activity in hydrolysis reactions. [] Specifically, [Pd(AEMP)(H2O)2]2+ complex demonstrated catalytic activity in the base hydrolysis of α-amino acid esters. [] The kinetics and mechanism of these reactions were investigated, providing insights into the role of AEMP as a ligand in influencing the catalytic properties of the Palladium complex. []

Q4: What is the significance of Density Functional Theory (DFT) studies in understanding the properties and behavior of 2-(2-Aminoethyl)-1-methylpyrrolidine and its complexes?

A4: DFT calculations provide valuable insights into the electronic structure, geometry, and reactivity of 2-(2-Aminoethyl)-1-methylpyrrolidine (AEMP) and its metal complexes. [, ] For instance, DFT studies have been employed to optimize the geometry of both the free AEMP ligand and its Palladium complex. [] These calculations help to rationalize experimental observations like spectroscopic data and to predict the stability and behavior of these compounds in different chemical environments. [, ] Furthermore, DFT calculations are crucial for understanding the interactions of AEMP-containing complexes with biological molecules like DNA, shedding light on their potential biological activities. [, ]

Q5: Are there efficient synthetic routes available for the production of 2-(2-Aminoethyl)-1-methylpyrrolidine?

A5: Yes, research has focused on developing cost-effective and high-yielding methods for synthesizing 2-(2-Aminoethyl)-1-methylpyrrolidine (AEMP). One such method involves a multi-step process starting from 1-methyl-2-pyrrolidinone. [] The key steps include reacting 1-methyl-2-pyrrolidinone with dimethylsulfate, followed by reactions with methylcyanoacetate, decarboxylation, acid treatment, and finally, a hydrogenation step to yield AEMP. [] This approach aims to optimize the synthesis by utilizing less expensive starting materials and improving the efficiency of the hydrogenation step, which is crucial for achieving a high yield of the desired product. []

Q6: What research exists on the biological activity and potential applications of 2-(2-Aminoethyl)-1-methylpyrrolidine-containing compounds?

A6: While AEMP itself is not the primary focus of biological studies, its incorporation into Palladium complexes has garnered interest for potential anticancer applications. [, ] Specifically, the complex [Pd(AEMP)Cl2] has been investigated for its cytotoxic activity against cancer cells. [, ] Researchers compared its behavior to carboplatin, a known anticancer drug, analyzing its DNA cleavage ability and cytotoxic effects. [, ] These studies highlight the potential of AEMP-containing metal complexes as promising candidates for further exploration in the field of anticancer drug development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)

![Pyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B138583.png)

![4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B138605.png)